molecular formula C11H16ClNO2 B554976 Ethyl L-phenylalaninate hydrochloride CAS No. 3182-93-2

Ethyl L-phenylalaninate hydrochloride

Cat. No. B554976
CAS RN: 3182-93-2
M. Wt: 229.7 g/mol
InChI Key: FPFQPLFYTKMCHN-PPHPATTJSA-N
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Description

Ethyl L-phenylalaninate hydrochloride is a derivative of phenylalanine . It is used as a biochemical reagent and pharmaceutical intermediate . Amino acids and amino acid derivatives like Ethyl L-phenylalaninate hydrochloride have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .


Molecular Structure Analysis

The molecular formula of Ethyl L-phenylalaninate hydrochloride is C11H16ClNO2 . Its molecular weight is 229.70 .


Physical And Chemical Properties Analysis

Ethyl L-phenylalaninate hydrochloride is a white, fine needle-like crystalline solid . It is soluble in methanol and water . Its melting point is 155-156°C . The optical activity is [α]20/D -7.8°, c = 2 in H2O .

Scientific Research Applications

  • Protease-Catalyzed Oligomerization : Ethyl L-phenylalaninate hydrochloride (L-Phe-Et.HCl) is used in enzymatic synthesis of oligopeptides. This process involves water miscible organic cosolvents and different proteases. The study by Viswanathan et al. (2010) demonstrates the use of L-Phe-Et.HCl in creating oligo-phenylalanine under various conditions, emphasizing the importance of cosolvents in achieving homogeneous reaction conditions for protease-catalyzed oligopeptide synthesis (Viswanathan et al., 2010).

  • Stimulating Phenylalanine Ammonia‐lyase Activity : Ethyl L-phenylalaninate hydrochloride is shown to stimulate the activity of L-phenylalanine ammonia-lyase (PAL) in carrot tissues, as investigated by Sarkar and Phan (1974). This study helps understand the role of such compounds in plant physiology and biochemistry (Sarkar & Phan, 1974).

  • Improving L-Phenylalanine Production : Ding et al. (2016) developed an in vitro system to study the biosynthesis of L-Phenylalanine in E. coli. This research helps in understanding and enhancing the production of L-Phenylalanine, an important amino acid in food and medicinal applications (Ding et al., 2016).

  • Oligomerization in Aqueous Solution : Naka et al. (2007) studied the oligomerization of L-phenylalanine in aqueous solution, highlighting the role of iron (III) hydroxide sols in this process. This research provides insights into the chemical processes involved in oligomerization (Naka et al., 2007).

  • Synthesis and Antibacterial Activity : Zeng Guang-xian (2013) explored the synthesis of ethyl N-[1-oxo-2,4-hexadien-1-yl]-L-phenylalaninate, including the optimization of conditions for the synthesis of L-phenylalaninate ethyl ester hydrochloride. This study contributes to the understanding of antibacterial properties of related compounds (Zeng Guang-xian, 2013).

Safety And Hazards

Ethyl L-phenylalaninate hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to avoid dust formation and breathing vapors, mist, or gas .

properties

IUPAC Name

ethyl (2S)-2-amino-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFQPLFYTKMCHN-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl L-phenylalaninate hydrochloride

CAS RN

3182-93-2
Record name Phenylalanine ethyl ester hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3182-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl L-phenylalaninate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003182932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl L-phenylalaninate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.704
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
H TAKAHASHI, K TAKEDA, N NIMURA… - Chemical and …, 1979 - jstage.jst.go.jp
… Similarly, reaction of 1c with ethyl L—phenylalaninate hydrochloride in benzene under reflux afforded 7 in 78% yield. On the other hand, when the same reaction was carried out in THF, …
Number of citations: 16 www.jstage.jst.go.jp
X Wang, J Ji, Z Liu, Y Cai, J Tang, Y Shi, C Yang… - Molecules, 2021 - mdpi.com
… Ethyl L-phenylalaninate hydrochloride, ethyl L-serinate hydrochloride, ethyl L-alaninate hydrochloride, ethyl L-valinate hydrochloride, ethyl L-leucinate hydrochloride, L-isoleucine ethyl …
Number of citations: 6 www.mdpi.com
L Lin, X Fu, X Ma, J Zhang, R Wang - Synlett, 2012 - thieme-connect.com
… It was found that the optical rotation of ethyl phenylalaninate hydrochloride derived from 3a was consistent with ethyl l-phenylalaninate hydrochloride. Thus, the absolute configuration of …
Number of citations: 10 www.thieme-connect.com
H Sun, J Yu, X Jiang - Current Chromatography, 2016 - ingentaconnect.com
… Ethyl-Lphenylalaninate hydrochloride was bought from Energy Chemical Co. Ltd. Methanol was from Tianjin Chemical Reagent Research Institute. …
Number of citations: 2 www.ingentaconnect.com
HG David - Journal of the Chemical Society, Perkin Transactions 1, 1993 - pubs.rsc.org
… solution of ethyl L-phenylalaninate hydrochloride (2.165 g, 10 mmol) in dry dichloromethane (20 cm3) was added triethylamine (1.01 1 g, 10 mmol) and di-tert-butyl dicarbonate (2.4 g, …
Number of citations: 17 pubs.rsc.org
K Yao, Z Li, X Li, W Lu, A Xu, H Zhang… - Crystal Growth & …, 2017 - ACS Publications
… Co.; ethyl l-phenylalaninate hydrochloride (>98%) and l-leucine ethyl ester hydrochloride (>98%) were products of Shanghai Darui Finechemical Co. and Nanjing Xiezun Chem. Co., …
Number of citations: 22 pubs.acs.org
Z Meng, ML Tang, L Yu, Y Liang, J Han… - ACS Infectious …, 2019 - ACS Publications
… A solution of ethyl l-phenylalaninate hydrochloride (190.7 mg, 0.83 mmol, 1.3 equiv) and N-methylmorpholine (90 μL, 0.85 mmol, 1.3 equiv) in CH 2 CH 2 (20 mL) was then added to the …
Number of citations: 22 pubs.acs.org
JV Paukstelis, MG Kim - The Journal of Organic Chemistry, 1974 - ACS Publications
… N-benzyloxycarbonylglycine, 6.52 g (0.021 mol) of N-isobutyloxycarbonyl-N,N-dimethylcyclohexylammonium fluoroborate, and 4.0 g (0.02 mol) of ethyl L-phenylalaninate hydrochloride …
Number of citations: 14 pubs.acs.org

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